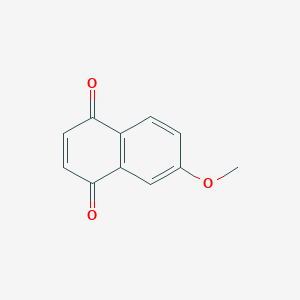
1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, organic synthesis, and material science. This specific compound features a hydroxy group at the 7th position and an ethanone group attached to the nitrogen atom of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of Ethanone Group: The ethanone group can be introduced through acylation reactions using ethanoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinoline-7-one derivatives.
Reduction: Formation of 1-(7-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It can be utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The hydroxy group and the quinoline ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound without the hydroxy and ethanone groups.
7-Hydroxyquinoline: Lacks the ethanone group but has the hydroxy group at the 7th position.
1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone: Lacks the hydroxy group at the 7th position.
Uniqueness
1-(7-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to the presence of both the hydroxy group and the ethanone group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not possible with the simpler analogs.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(7-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-6-2-3-9-4-5-10(14)7-11(9)12/h4-5,7,14H,2-3,6H2,1H3 |
InChI Key |
WBVUYWMKLMYDMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


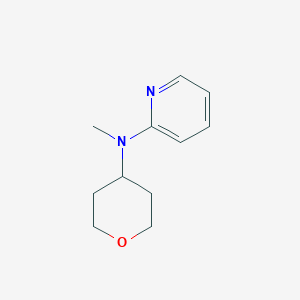




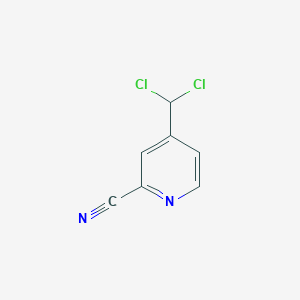

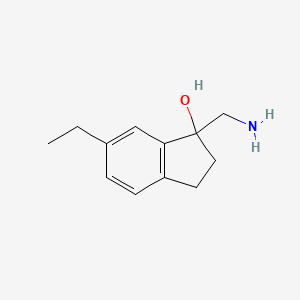

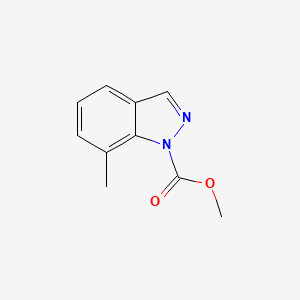
![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)


